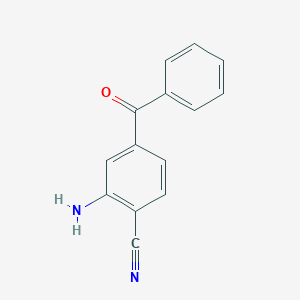

Benzonitrile, 2-amino-4-benzoyl-

Description

Contextualization within Aromatic Nitrile Chemistry

Aromatic nitriles are a class of organic compounds characterized by a cyano (-C≡N) group attached to an aromatic ring. ebsco.com This functional group is considered a "disguised" carboxylic acid, as it can be hydrolyzed to form first an amide and then a carboxylic acid. ebsco.com The carbon-nitrogen triple bond in the cyano group imparts unique reactivity, making nitriles valuable intermediates in organic synthesis. ebsco.com They are readily used to synthesize primary amines, carboxylic acids, and their derivatives. ebsco.com

The presence of other substituents on the aromatic ring, as in the case of 2-amino-4-benzoylbenzonitrile, significantly influences the reactivity of the nitrile group and the ring itself. The amino group, a strong electron-donating group, activates the aromatic ring towards electrophilic substitution, while the benzoyl group, an electron-withdrawing group, deactivates it. This interplay of electronic effects makes the molecule a fascinating subject for studying structure-reactivity relationships. nih.gov

Relevance of Substituted Benzonitriles and Benzophenones as Versatile Synthons in Advanced Organic Synthesis

Substituted benzonitriles and benzophenones are widely recognized as pivotal synthons in the toolbox of organic chemists. Their importance stems from their ability to participate in a wide array of chemical reactions to construct complex molecular frameworks.

Substituted Benzonitriles are precursors to a variety of functional groups. For instance, the nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid. They are also key components in the synthesis of heterocyclic compounds, such as quinazolines and quinolines. sigmaaldrich.comcardiff.ac.uk The specific substituents on the benzonitrile (B105546) ring dictate the reaction pathways and the final products. For example, 2-aminobenzonitriles are crucial for synthesizing quinoline (B57606) derivatives. cardiff.ac.uk

Benzophenones , on the other hand, are diaryl ketones that serve as fundamental building blocks in the synthesis of numerous organic compounds. nih.gov They are known to be useful in photoredox and nickel dual catalysis for cross-coupling reactions. acs.org The carbonyl group in benzophenones can undergo various reactions, including reductions, additions, and cyclizations, leading to a diverse range of products. The development of efficient methods for synthesizing highly substituted and sterically hindered benzophenones continues to be an active area of research. nih.gov

The combination of both a substituted benzonitrile and a benzophenone (B1666685) moiety in a single molecule, as seen in 2-amino-4-benzoylbenzonitrile, creates a powerful and versatile synthon with multiple reactive sites. This allows for sequential and selective transformations, providing access to a wide range of complex and functionally rich molecules.

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Research into multifunctional aromatic compounds is a burgeoning area of chemical science, driven by the quest for novel molecules with enhanced properties and functionalities. researchgate.netopenaccessjournals.com These compounds, which possess multiple reactive centers or functional groups, are at the heart of innovations in medicinal chemistry, materials science, and sustainable agriculture. researchgate.netopenaccessjournals.comnih.gov

Current research trajectories focus on several key aspects:

Development of Novel Synthetic Methodologies: Chemists are constantly exploring new and efficient ways to synthesize multifunctional aromatic compounds. This includes the development of one-pot reactions, domino reactions, and the use of novel catalytic systems to improve yields, reduce waste, and increase molecular complexity in a single step. nih.gov

Exploration of Biological Activity: A significant portion of research is dedicated to investigating the medicinal properties of these compounds. nih.gov The diverse functional groups on an aromatic scaffold can interact with various biological targets, leading to the discovery of new therapeutic agents, including anticancer and antimalarial drugs. cardiff.ac.ukmdpi.com

Application in Materials Science: The unique electronic and photophysical properties of multifunctional aromatic compounds make them attractive for applications in materials science. openaccessjournals.com Researchers are exploring their use in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Sustainable Chemistry: There is a growing emphasis on developing sustainable synthetic routes to these compounds, utilizing greener solvents, catalysts, and reaction conditions. researchgate.net The aim is to minimize the environmental impact of chemical synthesis while maximizing efficiency.

The study of molecules like 2-amino-4-benzoylbenzonitrile contributes significantly to these research efforts by providing a platform for developing new synthetic strategies and exploring the structure-activity relationships of multifunctional aromatic systems.

| Property | Value |

| IUPAC Name | 2-amino-4-benzoylbenzonitrile |

| Molecular Formula | C14H10N2O |

| Molecular Weight | 222.24 g/mol |

| Appearance | Solid |

| Key Functional Groups | Nitrile (-CN), Amino (-NH2), Benzoyl (C6H5CO-) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

98012-87-4 |

|---|---|

Molecular Formula |

C14H10N2O |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-amino-4-benzoylbenzonitrile |

InChI |

InChI=1S/C14H10N2O/c15-9-12-7-6-11(8-13(12)16)14(17)10-4-2-1-3-5-10/h1-8H,16H2 |

InChI Key |

FOOMDCHUURUGBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Benzoylbenzonitrile and Analogues

Strategies for Carbon-Carbon Bond Formation (Benzoyl Moiety Introduction)

The introduction of the benzoyl group onto the 2-aminobenzonitrile (B23959) framework is a critical step in the synthesis of the target molecule. Several classical and modern synthetic methods have been employed to achieve this transformation, each with its own set of advantages and limitations.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the use of an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgorganic-chemistry.org The reaction proceeds through the generation of a highly electrophilic acylium ion, which then attacks the aromatic ring. nih.gov

While a powerful tool, the direct Friedel-Crafts acylation of 2-aminobenzonitrile presents challenges. The amino group is a strong activating group, but it can also form a complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. wikipedia.org Furthermore, the reaction conditions are often harsh. asianpubs.org

To circumvent these issues, a multi-step approach involving the protection of the amino group is often employed. For instance, aniline (B41778) can be first acetylated to form acetanilide (B955). This acetanilide is then subjected to benzoylation with (trichloromethyl)benzene in the presence of aluminum, yielding 2-acetamidobenzophenone. The final step involves the deprotection of the acetyl group to afford the desired 2-aminobenzophenone (B122507). asianpubs.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Notes |

| Acetanilides | (Trichloromethyl)benzene | Aluminum | 2-Acetamidobenzophenone | Benzoylation step |

| 2-Acetamidobenzophenone | Acidic solution | - | 2-Aminobenzophenone | Hydrolysis/deprotection step asianpubs.org |

Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions as highly efficient methods for carbon-carbon bond formation. Palladium-catalyzed reactions, in particular, have proven to be versatile for the synthesis of 2-aminobenzophenones.

One notable example is the palladium-catalyzed direct addition of arylboronic acids to unprotected 2-aminobenzonitriles. rsc.org This method offers a broad substrate scope and high tolerance for various functional groups, leading to moderate to excellent yields of 2-aminobenzophenones. rsc.org The reaction demonstrates the power of palladium catalysis in facilitating challenging transformations under relatively mild conditions. rsc.org

Another innovative palladium-catalyzed approach involves the direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles. nih.govmdpi.comresearchgate.net This reaction proceeds via a proposed mechanism involving desulfination and subsequent addition, offering a convenient and practical route to o-aminobenzophenones. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

| 2-Aminobenzonitrile | Arylboronic acid | Palladium catalyst | 2-Aminobenzophenone | Moderate to Excellent rsc.org |

| 2-Aminobenzonitrile | Sodium arylsulfinate | Pd(OAc)₂, bpy, p-NBSA | o-Aminobenzophenone | Moderate to Excellent mdpi.comresearchgate.net |

Grignard Reagent-Mediated Transformations with 2-aminobenzonitrile

Grignard reagents, powerful nucleophiles, provide another avenue for the synthesis of 2-aminobenzophenones from 2-aminobenzonitriles. asianpubs.orgleah4sci.com The reaction involves the nucleophilic addition of the Grignard reagent to the nitrile carbon of 2-aminobenzonitrile. asianpubs.orgmasterorganicchemistry.com This initially forms an imine salt intermediate, which upon subsequent hydrolysis, yields the corresponding 2-aminobenzophenone. asianpubs.org An advantage of this method is that the ketone is not formed until the aqueous workup, preventing further reaction of the Grignard reagent with the ketone product. asianpubs.org This transformation has been reported to produce good yields of the desired product. asianpubs.org

| Reactant 1 | Reactant 2 | Product (after hydrolysis) | Yield |

| 2-Aminobenzonitrile | Aryl-Grignard reagent | 2-Aminobenzophenone | Good (e.g., 71%) asianpubs.org |

Nucleophilic Substitution Reactions for Benzoyl Introduction

While less common for the direct synthesis of 2-amino-4-benzoylbenzonitrile from 2-aminobenzonitrile itself, nucleophilic aromatic substitution (NAS) is a fundamental reaction type. youtube.com In a typical NAS reaction, a nucleophile replaces a leaving group on an aromatic ring. youtube.com For this to occur, the aromatic ring usually needs to be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.com

In a related context, the synthesis of o-aminobenzophenones has been achieved through the palladium-catalyzed direct addition of sodium arylsulfinates to 2-aminobenzonitriles, which can be viewed as a type of nucleophilic addition to the nitrile group facilitated by the metal catalyst. nih.govmdpi.com

Strategies for Amino Group Introduction and Modification

The strategic placement of the amino group is crucial for the identity of 2-amino-4-benzoylbenzonitrile. This is often achieved by starting with a precursor that already contains a nitrogen functionality at the desired position, which is then converted to the amino group.

Reduction of Nitro Precursors

The reduction of a nitro group is a classic and widely used method for the synthesis of aromatic amines. beilstein-journals.orggoogle.com This strategy can be applied to the synthesis of 2-aminobenzonitriles from their corresponding nitrobenzonitrile precursors. google.com A variety of reducing agents and conditions can be employed for this transformation.

For instance, 2-nitrobenzonitrile (B147312) can be reduced to 2-aminobenzonitrile using zinc dust in the presence of concentrated hydrochloric acid at a controlled temperature. google.com Another approach involves the reduction of 2-nitrobenzaldehydes and ketones to the corresponding 2-amino derivatives using iron in acetic acid. nih.gov The resulting amino ketone can then undergo further reactions. nih.gov More modern and milder methods, such as the use of trichlorosilane, have also been developed for the reduction of nitro compounds to amines. beilstein-journals.orggoogle.com The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.

| Nitro Precursor | Reducing Agent/System | Product | Yield |

| 2-Nitrobenzonitrile | Zinc dust / Hydrochloric acid | 2-Aminobenzonitrile | 95% google.com |

| 2-Nitrobenzaldehydes/ketones | Iron / Acetic acid | 2-Aminobenzaldehydes/ketones | High nih.gov |

| 2-Chloro-4-nitrobenzonitrile | Hydrazine (B178648) monohydrate | 2-Chloro-4-aminobenzonitrile | 78% prepchem.com |

Amination Reactions

The introduction of an amino group onto the benzonitrile (B105546) ring system is a key step in the synthesis of 2-amino-4-benzoylbenzonitrile. One plausible method is through nucleophilic aromatic substitution (SNAr) on a precursor such as a 2-halo-4-benzoylbenzonitrile. In this type of reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring.

The SNAr mechanism is favored when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The benzoyl and cyano groups in the target molecule's framework are both electron-withdrawing, which would activate a precursor like 2-chloro-4-benzoylbenzonitrile or 2-fluoro-4-benzoylbenzonitrile for nucleophilic attack by ammonia (B1221849) or an equivalent aminating agent. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. While direct synthesis of 2-amino-4,6-difluorobenzonitrile (B70766) from 2,4,6-trifluorobenzonitrile (B12505) with ammonia has been reported, attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation can lead to unexpected side products through selective nucleophilic substitution. rsc.org

Nitrile Group Formation and Transformation

The nitrile functional group is a defining feature of this class of compounds. Its synthesis can be approached through various routes, including the dehydration of primary amides or ammoxidation of methyl groups.

Dehydration Routes (e.g., from benzamide (B126) or benzaldehyde (B42025) oxime)

A common and effective laboratory method for forming the nitrile group is the dehydration of a primary amide. For a precursor like 2-amino-4-benzoylbenzamide, various dehydrating agents can be employed. Research has shown that 2-aminobenzamide (B116534) can be successfully dehydrated to 2-aminobenzonitrile without needing to protect the amino group. researchmap.jpasianpubs.orgresearchgate.net

One effective method involves using phenylphosphonic dichloride in pyridine (B92270). researchmap.jpasianpubs.org In a typical procedure, the reaction is carried out at a moderate temperature (e.g., 60 °C), and the desired aminobenzonitrile can be obtained in high yield. researchmap.jpchemicalbook.com Other reagents like phosphoryl chloride have also been used, though they may result in lower yields for amino-substituted benzamides. researchmap.jp The choice of reagent is crucial, as some dehydrating agents can react with the amino group itself. researchmap.jp For instance, thionyl chloride has also been used to dehydrate aminobenzamides in toluene. patsnap.com

| Dehydrating Agent | Solvent | Yield (%) | Reference |

| Phenylphosphonic dichloride | Pyridine | 96 | researchmap.jp |

| Phenyl phosphoryl dichloride | Pyridine | <60 | researchmap.jp |

| 4-Chlorophenyl phosphoryl dichloride | Pyridine | <60 | researchmap.jp |

| Phosphoryl chloride | Pyridine | <60 | researchmap.jp |

Ammoxidation Routes

Ammoxidation is a major industrial process for converting methyl-substituted aromatic compounds (toluenes) into the corresponding benzonitriles. The reaction involves the catalytic oxidation of the hydrocarbon in the presence of ammonia and air at high temperatures (typically 300-500 °C).

However, this method is generally not suitable for the synthesis of complex, highly functionalized molecules like 2-amino-4-benzoylbenzonitrile. The harsh, high-temperature conditions and strong oxidizing environment required for ammoxidation would likely lead to the degradation of the sensitive amino and benzoyl functional groups present on the aromatic ring. Therefore, ammoxidation is primarily reserved for the large-scale production of simpler, more robust benzonitriles.

Stereoselective Synthesis of Related Dihydrothiophene-3-carbonitriles

Synthetic strategies have been developed for closely related heterocyclic structures, such as dihydrothiophene-3-carbonitriles. Specifically, the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles has been reported, which are structurally analogous to potential precursors or derivatives of 2-amino-4-benzoylbenzonitrile. nih.govacs.orgnih.govresearchgate.net

One optimized procedure involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. nih.gov Another approach is the Michael-type addition of cyanothioacetamide to α-bromochalcones, which is then followed by an intramolecular cyclization to form the dihydrothiophene ring. nih.govnih.gov These reactions yield the trans diastereomer with high selectivity due to steric factors that favor a trans arrangement of the bulky aryl and benzoyl groups in the transition state. researchgate.net The stereochemistry of the products is a critical aspect of their potential biological activity and further synthetic utility.

| Aryl Group (at position 4) | Catalyst | Yield (%) | Reference |

| Phenyl | aq. Na2CO3 | 74 | acs.org |

| 4-Methylphenyl | aq. Na2CO3 | 71 | acs.org |

| 4-Methoxyphenyl | aq. Na2CO3 | 68 | acs.org |

| 4-Chlorophenyl | aq. Na2CO3 | 72 | acs.org |

One-Pot and Cascade Reaction Approaches (e.g., Electrochemical-induced reactions, Domino nucleophilic addition/intramolecular cyclisation)

One-pot and cascade (or domino) reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation. Such strategies have been applied to substrates structurally related to 2-amino-4-benzoylbenzonitrile.

A notable example is the trimethylaluminum (B3029685) (Me3Al)-mediated domino reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with various amines to produce 1-aminoisoquinolines. nih.govnih.govbeilstein-archives.orgbeilstein-journals.org This reaction proceeds through a domino sequence of nucleophilic addition of the amine to the ketone, followed by an intramolecular cyclization where the newly formed enamine attacks the nitrile group. nih.govbeilstein-journals.org This protocol demonstrates excellent functional group tolerance and provides access to complex heterocyclic structures from readily available ketone-substituted benzonitriles. nih.govbeilstein-archives.orgbeilstein-journals.org

| Amine | Yield (%) | Reference |

| Aniline | 85 | nih.gov |

| 4-Fluoroaniline | 81 | nih.gov |

| 4-Chloroaniline | 82 | nih.gov |

| Methylamine | 75 | nih.gov |

| Ethylamine | 72 | nih.gov |

Furthermore, domino reactions have been employed in the synthesis of functionalized benzonitriles from 2-alkynylbenzamide precursors. thieme-connect.comresearchgate.netthieme-connect.com These reactions can involve simultaneous dehydration of the amide to a nitrile along with a directed halohydration of the alkyne, leading to ortho-functionalized benzonitriles in a single pot. thieme-connect.com Electrochemical methods also provide a pathway for cascade reactions. For example, the cathodic reduction of precursors like 2-bromo-2-cyanoacetophenone can initiate a cascade leading to highly substituted aminofurans, demonstrating how electrochemical induction can be used to construct complex molecules in one pot.

Reaction Mechanisms and Reactivity Profiles of 2 Amino 4 Benzoylbenzonitrile

Mechanistic Pathways of Key Synthetic Transformations

The strategic positioning of the amino, nitrile, and carbonyl functionalities on the benzene (B151609) ring enables a variety of mechanistically distinct reactions.

The electrophilic nature of the carbonyl carbon in the benzoyl group and the carbon of the nitrile group makes them susceptible to nucleophilic attack.

Addition to the Carbonyl Group: Strong nucleophiles can add to the carbonyl carbon, forming a tetrahedral intermediate. This pathway is a fundamental step in many reactions, often preceding cyclization or other transformations.

Addition to the Nitrile Group: The nitrile group can also undergo nucleophilic addition, a reaction that is central to the synthesis of various nitrogen-containing heterocycles. nih.gov For instance, the reaction of nitriles with thiols can form a thioimidate intermediate. nih.gov This reactivity is crucial for the covalent modification of cysteine residues in proteins by nitrile-containing compounds. nih.gov

2-Amino-4-benzoylbenzonitrile is a key precursor for the synthesis of quinazoline (B50416) derivatives through intramolecular cyclization. mdpi.com A common strategy involves the reaction with N-benzyl cyanamides mediated by an acid like hydrochloric acid. mdpi.com

The proposed mechanism proceeds as follows:

The amino group of 2-amino-4-benzoylbenzonitrile acts as a nucleophile, attacking the electrophilic carbon of the activated cyanamide.

This initial addition leads to the formation of an amidine intermediate.

Subsequent intramolecular nucleophilic addition of the newly formed amino group to the carbonyl carbon of the benzoyl group initiates the cyclization.

The final step involves an aromatization reaction, typically through the elimination of a water molecule, to yield the stable 2-aminoquinazoline (B112073) product. mdpi.com

A similar strategy can be employed using 2-aminobenzonitriles to produce 2-amino-4-iminoquinazolines. mdpi.com

Metal catalysts play a significant role in mediating the reactions of aminobenzonitriles. While specific examples for 2-amino-4-benzoylbenzonitrile are not extensively detailed in the provided results, analogous reactions of related compounds suggest plausible pathways.

Palladium-Catalyzed Cyclization: Palladium catalysts are widely used for the synthesis of quinazolines from various precursors. mdpi.com These reactions often involve C-H activation or cross-coupling steps to facilitate the formation of the heterocyclic ring.

Other Metal-Mediated Cyclizations: Other transition metals, such as copper and gold, have also been employed in the synthesis of 4-aminoquinolines from 2-aminobenzonitriles and other coupling partners. cardiff.ac.uk For instance, Au(I)-catalyzed nitrile activation has been utilized to construct 4-aminoquinolines from ynamides and 2-aminobenzonitriles. cardiff.ac.uk

While specific examples of [3+2] cycloaddition reactions involving 2-amino-4-benzoylbenzonitrile are not explicitly detailed, the nitrile functionality, in general, can participate in such transformations. Nitrile imines, for example, can undergo [3+2] cycloaddition reactions. researchgate.net It is conceivable that under appropriate conditions, the nitrile group of 2-amino-4-benzoylbenzonitrile or a derivative could act as a dipolarophile in cycloaddition reactions to form five-membered heterocyclic rings.

Electron Density and Frontier Molecular Orbital Theory in Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wpmucdn.com

HOMO: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). libretexts.org In a molecule like 2-amino-4-benzoylbenzonitrile, the HOMO is expected to have significant contributions from the lone pair of the amino group and the π-system of the aromatic ring.

LUMO: The LUMO represents the molecule's ability to accept electrons (electrophilicity). libretexts.org The LUMO is likely to be localized on the benzoyl and nitrile moieties, specifically on the antibonding π* orbitals of the C=O and C≡N bonds.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. Theoretical calculations, such as those using Density Functional Theory (DFT), can provide valuable insights into the energies and distributions of these frontier orbitals, thereby predicting the most likely sites for nucleophilic and electrophilic attack. researchgate.netnih.gov For a related compound, 4-amino-2-chlorobenzonitrile, the HOMO and LUMO plots have been calculated to understand its electronic properties. researchgate.net

Table 1: Predicted Reactivity based on Frontier Molecular Orbitals

| Molecular Orbital | Predicted Location in 2-Amino-4-benzoylbenzonitrile | Implied Reactivity |

| HOMO | Amino group, Aromatic π-system | Nucleophilic |

| LUMO | Benzoyl group (C=O), Nitrile group (C≡N) | Electrophilic |

This table is a generalized prediction based on FMO theory.

Role of Functional Groups in Modulating Reactivity (Amino, Nitrile, Carbonyl)

The reactivity of 2-amino-4-benzoylbenzonitrile is a composite of the individual and synergistic effects of its functional groups.

Amino Group (-NH2): As an electron-donating group, the amino group activates the aromatic ring towards electrophilic substitution. interchim.fr Its primary role in many reactions, however, is as a nucleophile, initiating intramolecular cyclizations by attacking electrophilic centers within the same molecule or in a reaction partner. mdpi.com

Nitrile Group (-C≡N): The nitrile group is a versatile functional group that can act as an electrophile, undergoing nucleophilic addition to form imines, amidines, or other nitrogen-containing functionalities. nih.gov It is also a key component in cycloaddition reactions and can be hydrolyzed to a carboxylic acid or reduced to an amine. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack.

Carbonyl Group (-C(=O)Ph): The carbonyl group of the benzoyl moiety is a primary site for nucleophilic attack. libretexts.org It serves as the electrophilic partner in many intramolecular cyclization reactions leading to the formation of heterocyclic rings like quinazolines. mdpi.com The benzoyl group is also strongly deactivating for electrophilic aromatic substitution.

The interplay between the electron-donating amino group and the electron-withdrawing benzoyl and nitrile groups creates a unique electronic profile, directing the regioselectivity of various reactions and enabling the synthesis of complex molecular architectures.

Table 2: Summary of Functional Group Reactivity

| Functional Group | Electronic Effect | Primary Role in Reactions |

| Amino (-NH2) | Electron-donating | Nucleophile |

| Nitrile (-C≡N) | Electron-withdrawing | Electrophile, Dipolarophile |

| Carbonyl (-C(=O)Ph) | Electron-withdrawing | Electrophile |

Intermolecular Interactions and Their Influence on Reaction Outcomes (e.g., Hydrogen Bonding)

The reactivity and ultimate reaction pathways of 2-Amino-4-benzoylbenzonitrile are significantly governed by the non-covalent intermolecular interactions it can form in both the solid state and in solution. These interactions, primarily hydrogen bonding and other weaker contacts, dictate the supramolecular assembly of the molecule, which in turn can influence which reactive sites are accessible to reagents and can stabilize transition states, thereby directing the outcome of a reaction.

Detailed crystallographic and computational studies on analogous aminobenzonitrile derivatives, such as 2-amino-4-chlorobenzonitrile, provide a strong framework for understanding the intermolecular interactions at play in 2-Amino-4-benzoylbenzonitrile. analis.com.my The primary amino group (-NH₂) and the nitrile group (-C≡N) are the key functional groups involved in forming robust hydrogen bonds.

The amino group serves as a hydrogen bond donor, while the nitrogen atom of the nitrile group, with its lone pair of electrons, acts as a hydrogen bond acceptor. rsc.orglibretexts.org This donor-acceptor pairing leads to the formation of strong intermolecular N-H···N hydrogen bonds. These interactions are a dominant feature in the crystal lattice of related aminobenzonitriles, often leading to the formation of one-dimensional chains or more complex three-dimensional networks. analis.com.my

In the case of 2-Amino-4-benzoylbenzonitrile, the presence of the additional benzoyl group introduces further possibilities for intermolecular interactions. The carbonyl oxygen of the benzoyl group can act as another hydrogen bond acceptor, potentially competing with the nitrile nitrogen. This could lead to more complex hydrogen bonding motifs, including bifurcated hydrogen bonds or the formation of different supramolecular synthons.

The interplay of these interactions can have a direct impact on reaction outcomes. For instance, in reactions where the amino group is the primary reactive site, such as in acylation or diazotization reactions, the involvement of the N-H bonds in strong hydrogen bonding could decrease their reactivity by lowering the electron density on the nitrogen atom and sterically hindering the approach of a reagent. Conversely, the formation of specific hydrogen-bonded assemblies could pre-organize the molecules in a way that facilitates a particular reaction pathway, leading to higher yields or selectivity for a specific product.

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in crystal structures, on the analogous 2-amino-4-chlorobenzonitrile, reveals the dominance of N···H/H···N contacts, confirming the significance of N-H···N interactions. analis.com.my A similar analysis for 2-Amino-4-benzoylbenzonitrile would be expected to show a significant contribution from these interactions, with additional contributions from contacts involving the benzoyl group, such as C-H···O and potential π-π stacking interactions between the phenyl rings.

The following table summarizes the key intermolecular interactions expected for 2-Amino-4-benzoylbenzonitrile based on the analysis of its functional groups and data from analogous structures.

| Interaction Type | Donor | Acceptor | Potential Influence on Reactivity |

| Hydrogen Bond | Amino (-NH₂) | Nitrile (-C≡N) | Directs supramolecular assembly; can modulate the nucleophilicity of the amino group. |

| Hydrogen Bond | Amino (-NH₂) | Carbonyl (C=O) | May compete with N-H···N bonding, leading to different crystal packing and reactivity. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizes crystal packing; can influence solid-state reactivity. |

| C-H···O Interaction | C-H bonds of the phenyl rings | Carbonyl (C=O) | Contributes to the overall stability of the crystal structure. |

| Dipole-Dipole | Nitrile (-C≡N), Carbonyl (C=O) | Nitrile (-C≡N), Carbonyl (C=O) | Contributes to the overall cohesion of the molecular assembly. |

The specific reaction conditions, particularly the solvent, will also play a crucial role in modulating these intermolecular interactions. In polar, hydrogen-bonding solvents, the solvent molecules can compete for hydrogen bond formation with 2-Amino-4-benzoylbenzonitrile, potentially disrupting the self-assembled structures observed in the solid state and altering the reactivity profile. libretexts.org Conversely, non-polar solvents would favor the self-association of the molecule through the aforementioned intermolecular interactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Benzoylbenzonitrile

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in a molecule and probing its conformational state. The vibrational modes of Benzonitrile (B105546), 2-amino-4-benzoyl- are determined by the interplay of its constituent groups: the amino (-NH₂), benzoyl (C₆H₅CO-), and cyano (-C≡N) moieties attached to the central benzene (B151609) ring.

The FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of these groups. The amino group would present symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The nitrile group (-C≡N) stretching vibration is anticipated to appear as a sharp, medium-intensity band in the 2220-2240 cm⁻¹ region. A strong absorption band corresponding to the carbonyl (C=O) stretch of the benzoyl group is predicted to be prominent around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

In a study on the related compound, 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) stretching vibration was observed at 2211 cm⁻¹, and the amino (NH₂) stretches were found at 3452 cm⁻¹ and 3363 cm⁻¹. analis.com.my These values provide a solid reference for the expected positions of these bands in Benzonitrile, 2-amino-4-benzoyl- .

FT-Raman spectroscopy would complement the FTIR data. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic rings and the C=O stretch would also be Raman active. The combination of both FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes.

Table 1: Predicted Vibrational Frequencies for 2-Amino-4-benzoylbenzonitrile

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric N-H Stretch | ~3450 |

| Amino (-NH₂) | Symmetric N-H Stretch | ~3350 |

| Aromatic C-H | C-H Stretch | >3000 |

| Nitrile (-C≡N) | C≡N Stretch | ~2230 |

| Carbonyl (C=O) | C=O Stretch | ~1660 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoabsorption) for Electronic Transitions

UV-Visible (UV-Vis) and photoabsorption spectroscopy provide insights into the electronic transitions within a molecule. The spectrum of Benzonitrile, 2-amino-4-benzoyl- is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with the aromatic rings, the benzoyl group, and the nitrile group.

The presence of the amino group (an auxochrome) and the benzoyl and nitrile groups (chromophores) attached to the benzene ring will lead to a complex UV-Vis spectrum with multiple absorption bands. The electron-donating amino group and the electron-withdrawing benzoyl and nitrile groups create a "push-pull" system, which is likely to cause a red-shift (bathochromic shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzonitrile.

For the analogous 2-amino-4-chlorobenzonitrile, UV-Vis analysis revealed two main absorption peaks corresponding to π → π* and n → π* transitions within the aromatic ring and the nitrile group. analis.com.my It is anticipated that Benzonitrile, 2-amino-4-benzoyl- will exhibit similar transitions, with the additional influence of the benzoyl group's chromophore. The n → π* transition of the carbonyl group in the benzoyl moiety is expected to appear as a weaker band at a longer wavelength compared to the more intense π → π* transitions of the aromatic systems.

Table 2: Predicted Electronic Absorption Maxima for 2-Amino-4-benzoylbenzonitrile

| Transition | Chromophore | Predicted Wavelength Range (nm) |

|---|---|---|

| π → π* | Aromatic Rings / Benzoyl | 250-350 |

| n → π* | Carbonyl (C=O) | 300-400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, FT-NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.

In the ¹H NMR spectrum of Benzonitrile, 2-amino-4-benzoyl- , the protons of the amino group are expected to appear as a broad singlet. The aromatic protons on the central benzonitrile ring and the benzoyl ring will give rise to a series of multiplets in the aromatic region (typically 6.5-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern and the electronic effects of the amino, benzoyl, and nitrile groups.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom of the nitrile group is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbonyl carbon of the benzoyl group will appear significantly downfield, likely in the 190-200 ppm range. The aromatic carbons will resonate in the 110-150 ppm region, with their specific chemical shifts influenced by the attached functional groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-4-benzoylbenzonitrile

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |

|---|---|---|---|

| ¹H | Amino (-NH₂) | Broad singlet | s |

| ¹H | Aromatic (Benzonitrile ring) | 6.5-7.8 | m |

| ¹H | Aromatic (Benzoyl ring) | 7.2-8.0 | m |

| ¹³C | Nitrile (-C≡N) | 115-125 | |

| ¹³C | Aromatic (C-NH₂) | ~150 | |

| ¹³C | Aromatic (C-CN) | ~110 | |

| ¹³C | Aromatic (C-CO) | ~135 | |

| ¹³C | Other Aromatic | 120-140 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For Benzonitrile, 2-amino-4-benzoyl- (C₁₄H₁₀N₂O), the molecular weight is approximately 222.25 g/mol . High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. The molecular ion peak (M⁺) is expected to be observed. Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. For instance, cleavage of the bond between the carbonyl group and the benzonitrile ring could lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a 2-amino-4-cyanophenyl radical. The benzoyl cation is a common and stable fragment in the mass spectra of benzoyl-containing compounds. Further fragmentation of the benzoyl cation could lead to the phenyl cation (C₆H₅⁺) at m/z 77.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of Benzonitrile, 2-amino-4-benzoyl- would reveal detailed information about its bond lengths, bond angles, and torsional angles.

Based on the structure of 2-amino-4-chlorobenzonitrile, which crystallizes in the triclinic space group P-1, it is plausible that Benzonitrile, 2-amino-4-benzoyl- would also adopt a non-centrosymmetric packing in the solid state. analis.com.my The analysis of the crystal structure of the chloro-analogue showed that the nitrile (C≡N) and C-N bond lengths were shorter than their theoretical values due to conjugation with the aromatic ring, a feature also expected in the benzoyl derivative. analis.com.my

The crystal structure of Benzonitrile, 2-amino-4-benzoyl- would be significantly influenced by intermolecular interactions. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors. This would likely lead to the formation of a network of intermolecular hydrogen bonds, such as N-H···N and N-H···O, which would play a crucial role in the supramolecular assembly of the molecules in the crystal lattice. The presence of multiple aromatic rings also suggests that π-π stacking interactions could be another important factor in the crystal packing.

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Benzoylbenzonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. By approximating the many-electron problem to a computationally more manageable one based on the electron density, DFT allows for the accurate prediction of various molecular properties.

Optimized Molecular Geometries and Vibrational Frequencies

The initial step in a computational study involves the optimization of the molecular geometry to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. For molecules analogous to 2-amino-4-benzoylbenzonitrile, such as other substituted benzonitriles, these calculations are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost.

The optimized structure of 2-amino-4-benzoylbenzonitrile would be characterized by the planarity of the benzonitrile (B105546) ring, with the amino and benzoyl groups as substituents. The bond lengths and angles would be influenced by the electronic effects of these substituents. For instance, the C-N bond of the nitrile group and the C-N bond of the amino group are expected to have lengths that reflect the degree of electron delocalization within the molecule.

Following geometry optimization, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical vibrational spectrum (Infrared and Raman). Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of the atoms. The assignment of these vibrational modes can be aided by visualization tools and comparison with experimental data for similar compounds.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in a Substituted Benzonitrile (Analogous System)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amino (N-H) | Asymmetric Stretching | ~3500 |

| Amino (N-H) | Symmetric Stretching | ~3400 |

| Nitrile (C≡N) | Stretching | ~2230 |

| Carbonyl (C=O) | Stretching | ~1650 |

Note: These are typical frequency ranges and the exact values for 2-amino-4-benzoylbenzonitrile would require specific calculations.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are crucial for understanding its reactivity and chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule.

For a molecule like 2-amino-4-benzoylbenzonitrile, the HOMO is expected to be localized primarily on the electron-donating amino group and the aromatic ring, while the LUMO is likely to be centered on the electron-withdrawing benzoyl and nitrile groups.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. In 2-amino-4-benzoylbenzonitrile, the negative potential would be concentrated around the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group, while the positive potential would be located around the hydrogen atoms of the amino group.

Table 2: Calculated Electronic Properties for a Substituted Benzonitrile (Analogous System)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are illustrative and based on calculations for similar molecules.

Excited State Calculations (TD-DFT) and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their photophysical properties, such as their UV-Vis absorption spectra. By calculating the transition energies and oscillator strengths, TD-DFT can identify the electronic transitions responsible for the absorption of light.

For 2-amino-4-benzoylbenzonitrile, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π-π* and n-π* transitions. The π-π* transitions would involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, typically occurring in the aromatic rings. The n-π* transitions would involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the carbonyl group) to an antibonding π* orbital. These transitions are generally weaker than π-π* transitions. The solvent environment can also influence the position and intensity of these absorption bands.

Non-linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first hyperpolarizability (β) is a key parameter used to quantify the NLO activity of a molecule.

Computational methods, particularly DFT, can be used to calculate the first hyperpolarizability of a molecule. For a molecule to exhibit significant NLO properties, it typically needs to have a large dipole moment and a significant difference in electron density between its ground and excited states. The presence of both electron-donating (amino) and electron-withdrawing (benzoyl, nitrile) groups in 2-amino-4-benzoylbenzonitrile suggests that it could possess interesting NLO properties due to intramolecular charge transfer.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, particularly through hyperconjugation interactions. Hyperconjugation involves the interaction of filled orbitals with adjacent empty orbitals, leading to stabilization of the molecule.

Global Reactivity Parameters (e.g., Mulliken analysis)

Global reactivity parameters, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These parameters include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Mulliken population analysis is a method for assigning partial charges to the atoms in a molecule. While it has some known limitations, it can provide a qualitative picture of the charge distribution and help identify reactive sites. In 2-amino-4-benzoylbenzonitrile, the Mulliken charges would likely show a negative charge on the nitrogen of the nitrile group and the oxygen of the carbonyl group, and positive charges on the carbon atoms attached to them, consistent with their electronegativities.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a virtual microscope to observe the time-dependent behavior of molecules, providing critical data on their flexibility and interaction with their environment. For 2-amino-4-benzoylbenzonitrile, MD simulations can reveal the dynamic relationship between the benzoyl and aminobenzonitrile moieties, which is crucial for understanding its interaction with biological targets.

Intermolecular Interactions: Understanding how 2-amino-4-benzoylbenzonitrile interacts with other molecules, particularly water and biological macromolecules, is fundamental to predicting its behavior. MD simulations can map the key intermolecular interactions. The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrile nitrogen (C≡N) can act as hydrogen bond acceptors. researchgate.net Computational modeling can rationalize how changes in environmental factors, such as pH or ionic strength, might affect these interactions and, consequently, the molecule's stability and solubility. nih.gov For example, studies on similar molecules have used MD to identify critical amino acid residues (like Glu353, Arg394, and Asp351) involved in hydrogen bonding within protein binding pockets, a technique that would be directly applicable to studying the binding of 2-amino-4-benzoylbenzonitrile to a potential enzyme or receptor target. researchgate.net

| MD Simulation Parameter | Information Obtained for 2-Amino-4-benzoylbenzonitrile | Relevance |

|---|---|---|

| Force Field | Defines the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). | Ensures accurate representation of molecular mechanics. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit solvent. | Determines the influence of the environment on conformation and interactions. nih.gov |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the structural stability of the molecule during the simulation. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues. | Highlights flexible regions of the molecule, such as terminal groups or loops. researchgate.net |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds. | Reveals key intermolecular interactions with solvent or binding partners. researchgate.netresearchgate.net |

Theoretical Studies of Reaction Mechanisms (e.g., Molecular Electron Density Theory - MEDT)

Understanding the synthetic pathways leading to 2-amino-4-benzoylbenzonitrile is crucial for optimizing its production. Theoretical methods, including Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), can provide detailed mechanistic insights into chemical reactions.

A plausible synthetic route for related polysubstituted 4-aminoquinolines involves the base-promoted reaction of 2-aminobenzonitriles with ynones. cardiff.ac.uk A proposed mechanism for this type of transformation proceeds through an initial aza-Michael addition of the amino group to the ynone, which is followed by an intramolecular cyclization (annulation) and subsequent aromatization to form the final product. cardiff.ac.uk

Quantum chemical calculations can be employed to investigate the feasibility of such a pathway for the synthesis of precursors to 2-amino-4-benzoylbenzonitrile. DFT studies, for instance, can be used to:

Map the Reaction Pathway: By calculating the energies of reactants, intermediates, transition states, and products.

Determine Activation Barriers: The energy difference between reactants and transition states indicates the kinetic favorability of a reaction step. Studies on similar ring-opening reactions have calculated barriers of 20-29 kcal/mol. nih.gov

Analyze Electron Density: MEDT focuses on the changes in electron density throughout a reaction, allowing chemists to visualize bond formation and cleavage. This approach provides a quantum-chemical foundation for the classical curly arrow representations used in reaction mechanisms.

For the reaction of a 2-aminobenzonitrile (B23959) derivative, theoretical studies could confirm whether the aza-Michael addition is the rate-determining step and elucidate the electronic rearrangements that occur during the critical C-C bond-forming cyclization step. Such studies have been successfully applied to understand the reaction mechanisms for the synthesis of various heterocyclic systems. nih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through In Silico Methods

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico methods provide a rapid and cost-effective way to predict the pharmacokinetic profile of a molecule like 2-amino-4-benzoylbenzonitrile from its structure alone. benthamscience.comresearchgate.net These predictions are often guided by established models, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound and its potential for oral bioavailability. nih.gov

The key physicochemical properties of 2-amino-4-benzoylbenzonitrile can be calculated and evaluated. These properties determine how the molecule will behave in the body, affecting its absorption from the gut, its distribution into tissues, its susceptibility to metabolism by enzymes, and its eventual excretion. nih.govbioline.org.br For example, high gastrointestinal (GI) absorption and the ability to penetrate the blood-brain barrier (BBB) are desirable for many drugs. mdpi.com

| ADME Property | Predicted Value for 2-Amino-4-benzoylbenzonitrile | Interpretation based on In Silico Models |

|---|---|---|

| Molecular Weight | 222.24 g/mol | Complies with Lipinski's Rule (< 500 g/mol), favorable for absorption. nih.gov |

| LogP (Octanol/Water Partition Coefficient) | ~2.5-3.0 (Predicted) | Indicates good lipid solubility, which can aid membrane permeation. Complies with Lipinski's Rule (< 5). |

| Hydrogen Bond Donors | 1 (from -NH2 group) | Complies with Lipinski's Rule (≤ 5), favorable for membrane permeability. nih.gov |

| Hydrogen Bond Acceptors | 3 (from C=O, C≡N) | Complies with Lipinski's Rule (≤ 10), favorable for membrane permeability. nih.gov |

| Topological Polar Surface Area (TPSA) | ~66.8 Ų (Predicted) | Suggests good potential for oral bioavailability and cell permeation (often < 140 Ų). |

| Gastrointestinal (GI) Absorption | High (Predicted) | The physicochemical properties suggest the molecule is likely to be well-absorbed from the gut. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Yes (Predicted) | The LogP and TPSA values suggest a likelihood of crossing the BBB, relevant for CNS-acting drugs. nih.gov |

These in silico predictions suggest that 2-amino-4-benzoylbenzonitrile possesses a promising pharmacokinetic profile, warranting further experimental investigation. Its compliance with Lipinski's rules and favorable predicted absorption characteristics mark it as a molecule with good potential for development as an orally administered therapeutic agent. nih.gov

Applications and Synthetic Utility of 2 Amino 4 Benzoylbenzonitrile and Its Derivatives in Advanced Organic Synthesis

Role as a Versatile Synthon in Heterocyclic Chemistry

2-Amino-4-benzoylbenzonitrile is a highly functionalized aromatic compound that serves as a valuable and versatile starting material, or synthon, in the field of organic synthesis. Its structure, featuring a nucleophilic amino group, an electrophilic nitrile group, and a ketone functionality, all positioned on a benzene (B151609) ring, allows for a diverse range of chemical transformations. This unique arrangement of reactive sites makes it an ideal precursor for the construction of a wide array of heterocyclic systems, many of which are scaffolds for biologically active molecules. The strategic placement of the amino and nitrile groups ortho to each other facilitates numerous cyclization reactions, leading to fused heterocyclic systems.

Synthesis of Quinazolines, Acridines, and Related Fused Systems

The ortho-aminoaryl nitrile moiety within 2-amino-4-benzoylbenzonitrile is a classic precursor for the synthesis of quinazoline (B50416) derivatives. The reaction of 2-aminobenzonitriles with various electrophiles can lead to the formation of the pyrimidine (B1678525) ring fused to the existing benzene ring. A transition-metal-free, base-promoted one-pot reaction of 2-aminobenzonitriles with ynones provides a direct route to multisubstituted 4-aminoquinolines. cardiff.ac.uk This method proceeds through a sequential aza-Michael addition followed by intramolecular annulation, offering high atom economy and a broad substrate scope. cardiff.ac.uk While direct examples using 2-amino-4-benzoylbenzonitrile are specific, the general applicability of these methods suggests its utility. The presence of the benzoyl group at the 4-position would result in quinazolines with a key substitution pattern.

Quinazolines are a significant class of heterocyclic compounds in medicinal chemistry, forming the core of various clinical drugs. researchgate.net The development of efficient synthetic methods for their derivatives is, therefore, of high importance. researchgate.netfrontiersin.org For instance, N-arylbenzo[h]quinazoline-2-amines have been synthesized through a versatile strategy involving Buchwald-Hartwig coupling, demonstrating the potential for creating complex, fused systems. nih.gov

The acridine (B1665455) scaffold, another important nitrogen-containing heterocycle, can also be accessed from precursors related to 2-amino-4-benzoylbenzonitrile. nih.govresearchgate.net Syntheses of acridine derivatives often involve cyclization reactions that could utilize the amino and benzoyl groups of the title compound. nih.govresearchgate.net For example, a one-pot domino protocol for synthesizing 7-arylbenzo[c]acridine-5,6-diones has been developed by reacting 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and aromatic amines, showcasing the power of multicomponent reactions in building complex fused systems. rsc.org

Table 1: Examples of Quinazoline Synthesis Methodologies

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| 2-Aminobenzonitriles, Ynones | Base-promoted | Polysubstituted 4-Aminoquinolines | cardiff.ac.uk |

| 2-Aminobenzylamines, Benzylamines | 4,6-Dihydroxysalicylic acid, O₂ | 2-Substituted Quinazolines | frontiersin.org |

| 2-Amino-4,6-dimethoxybenzamide, Other building blocks | DMAC, PTSA, NaHSO₃, 120 °C | Quinazolin-4(3H)-one derivatives | nih.gov |

| Benzo[h]quinazolin-2-amine, Bromobenzene | Pd₂(dba)₃, Xanthphos, Cs₂CO₃ | N-Phenylbenzo[h]quinazolin-2-amine | nih.gov |

Formation of Isoquinolines

The 2-amino-4-benzoylbenzonitrile structure is an ortho-aminoaryl ketone, a classic starting point for Friedländer-type syntheses of quinolines and, through alternative cyclization pathways, isoquinolines. The synthesis of isoquinolines often relies on the cyclization of precursors containing a benzene ring substituted with functional groups that can form the fused pyridine (B92270) ring. organic-chemistry.orgnih.govresearchgate.net

One established method involves the copper-catalyzed tandem reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile, which efficiently produces densely functionalized isoquinolines. organic-chemistry.org By modifying 2-amino-4-benzoylbenzonitrile, for instance through diazotization of the amino group to introduce a halide, it could be adapted for such synthetic routes. Another approach is the condensation of aryl ketones with hydroxylamine (B1172632), followed by a rhodium(III)-catalyzed C-H bond activation and cyclization with an internal alkyne to rapidly assemble multisubstituted isoquinolines. organic-chemistry.org The ketone of the benzoyl group in 2-amino-4-benzoylbenzonitrile is a key reactive handle for these types of transformations. youtube.com

Derivatization to Thiazole (B1198619) Systems (e.g., 2-amino-5-benzoyl-4-phenylthiazole analogues)

The benzoyl ketone functionality in 2-amino-4-benzoylbenzonitrile is a prime site for derivatization into heterocyclic rings like thiazoles. The Hantzsch thiazole synthesis, a cornerstone method, involves the reaction of an α-haloketone with a thioamide-containing compound, most commonly thiourea (B124793), to form a 2-aminothiazole (B372263) ring. asianpubs.org

The synthesis would proceed via the following steps:

α-Halogenation: The ketone of the benzoyl group is first brominated or chlorinated at the α-carbon.

Cyclocondensation: The resulting α-haloketone is then reacted with thiourea. The sulfur of thiourea acts as a nucleophile, attacking the α-carbon and displacing the halide. Subsequent intramolecular cyclization via condensation of an amino group of thiourea with the carbonyl group, followed by dehydration, yields the 2-aminothiazole ring.

This approach has been used to synthesize a wide variety of 2-amino-4,5-disubstituted thiazoles. mdpi.comnih.gov Research has specifically documented the synthesis of 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole, an analogue that highlights the feasibility of this transformation and its potential antioxidant properties. mdpi.com The amino group on the benzonitrile (B105546) ring could be further functionalized before or after the thiazole ring formation, leading to a library of complex derivatives. nih.govjocpr.com

Table 2: Synthesis of 2-Aminothiazole Derivatives

| Precursor Type | Reagents | Product Type | General Method | Reference |

| α-Haloketone | Thiourea | 2-Amino-4-substituted thiazole | Hantzsch Synthesis | asianpubs.org |

| Acetophenone | Thiourea, Iodine | 2-Amino-4-phenylthiazole | Condensation | asianpubs.org |

| 1,2-Diaryl-ethanone | Pyridinium tribromide, then Thiourea | 2-Amino-4,5-diarylthiazole | Friedel-Crafts, Bromination, Cyclization | mdpi.com |

| 2-Aminothiazole | Aromatic Aldehydes | 2-Arylideneamino-thiazoles (Schiff bases) | Condensation | mdpi.com |

Precursor for Pyrazoles, Isoxazoles, and Related Dihydro-1H-pyrazole Derivatives

The combination of ketone and nitrile functionalities in 2-amino-4-benzoylbenzonitrile makes it a suitable precursor for the synthesis of five-membered heterocycles like pyrazoles and isoxazoles. These syntheses typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent (like a β-ketonitrile) with a dinucleophile.

Pyrazoles: The reaction of β-ketonitriles with hydrazine (B178648) or its derivatives is a standard method for constructing the pyrazole (B372694) ring. beilstein-journals.org In the case of 2-amino-4-benzoylbenzonitrile, the benzoyl group and the nitrile group are not in a 1,3-relationship. However, the molecule can be chemically modified or used in reactions where the ketone and nitrile participate in a cyclization with hydrazine. For example, condensation of the ketone with hydrazine would form a hydrazone, which could then potentially undergo further reactions involving the nitrile group under specific conditions. Syntheses of 5-aminopyrazoles are of particular interest due to their wide range of biological activities. beilstein-journals.orgmdpi.com Multicomponent reactions involving aldehydes, malononitrile, and a phenylhydrazine (B124118) can yield complex pyrazole derivatives, illustrating a pathway that could be adapted for the functionalities present in the title compound. researchgate.net

Isoxazoles: The synthesis of isoxazoles follows a similar logic, typically involving the reaction of a 1,3-dicarbonyl compound with hydroxylamine. The ketone in 2-amino-4-benzoylbenzonitrile could react with hydroxylamine to form an oxime, a key intermediate in isoxazole (B147169) synthesis.

Dihydro-1H-pyrazole Derivatives (Pyrazolines): These are often intermediates in the synthesis of pyrazoles or can be target molecules themselves. The reaction of α,β-unsaturated ketones with hydrazines is a common route to pyrazolines. While 2-amino-4-benzoylbenzonitrile is not an α,β-unsaturated ketone, it can be converted into one through various synthetic manipulations, thereby opening a pathway to pyrazoline derivatives. For instance, trifluoromethylcyanovinyl phosphonates react with arylhydrazines to produce 2,3-dihydro-1H-pyrazoles. beilstein-journals.org

Building Block for Other Nitrogen-Containing Heterocycles (e.g., 1,2,4-Triazole (B32235) derivatives, Benzothiazines, Pyrroles, Furans, Thiophenes)

The diverse functional groups of 2-amino-4-benzoylbenzonitrile enable its use as a building block for a variety of other heterocyclic systems.

1,2,4-Triazole Derivatives: The 1,2,4-triazole ring is a key component in many pharmaceutical and agricultural compounds. nih.govnih.gov Syntheses often start from compounds containing a hydrazine or amidine fragment. nih.govekb.eg The nitrile group of 2-amino-4-benzoylbenzonitrile can be converted into an N-hydroxyamidine, which can then be cyclized with various reagents to form the triazole ring. Alternatively, reaction with hydrazine can form a hydrazide or amidrazone, which are also common precursors for 1,2,4-triazoles. frontiersin.orggoogle.com

Benzothiazines: These sulfur- and nitrogen-containing heterocycles can be synthesized from ortho-aminoaryl precursors. A rapid, high-yielding synthesis of 2-amino-4H-benzothiazines involves the cyclization of a precursor aryl thiourea, which could be formed from the amino group of the title compound. nih.gov Fluorescent 7-amino-2,1-benzothiazines have been prepared via palladium-catalyzed reactions of 4-amino-2-chlorobenzaldehydes with a sulfoximine, a route that could be adapted from 2-amino-4-benzoylbenzonitrile. nih.gov

Pyrroles, Furans, and Thiophenes: The construction of these five-membered aromatic heterocycles often relies on the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia (B1221849) or amines (for pyrroles), dehydrating agents (for furans), or sulfurating agents like Lawesson's reagent (for thiophenes). pharmaguideline.comumich.edu While 2-amino-4-benzoylbenzonitrile is not a 1,4-dicarbonyl compound, its ketone group can serve as a handle to introduce the second required carbonyl functionality through reactions such as an aldol (B89426) condensation followed by oxidation, or acylation at a suitable position. Efficient methods for preparing multisubstituted furans, thiophenes, and pyrroles have also been developed using ynolates or the cyclization of vinylidenecyclopropanes, showcasing modern approaches to these important heterocycles. nih.govnih.govrsc.org

Use in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. The multiple reactive sites of 2-amino-4-benzoylbenzonitrile make it an excellent candidate for participation in such reactions.

For example, the synthesis of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles has been achieved through a three-component condensation of aromatic aldehydes, malononitrile, and 1-phenyl-3-methyl-5-aminopyrazole. researchgate.net The structure of 2-amino-4-benzoylbenzonitrile, with its amine, nitrile, and ketone groups, could engage in similar domino or one-pot sequences. A hypothetical MCR could involve the reaction of the amino group with an aldehyde, followed by an intramolecular attack by an enolate generated from the ketone, and subsequent cyclization involving the nitrile.

The development of a one-pot, three-component domino protocol for synthesizing novel 7-arylbenzo[c]acridine-5,6-diones from 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and aromatic amines further illustrates the potential of MCRs in rapidly building molecular complexity. rsc.org The functional group array of 2-amino-4-benzoylbenzonitrile makes it a promising substrate for discovering new MCRs to generate diverse and complex heterocyclic libraries.

Contribution to the Development of Chemical Libraries for Research

The structural framework of 2-amino-4-benzoylbenzonitrile and its analogs, particularly 2-aminobenzophenones, serves as a valuable scaffold in the generation of chemical libraries for drug discovery and medicinal chemistry research. nih.govnih.gov These libraries, which are collections of diverse small molecules, are instrumental in high-throughput screening to identify new lead compounds with potential therapeutic activities.

The utility of the 2-aminobenzophenone (B122507) core lies in its synthetic tractability and the ability to introduce a wide array of functional groups at multiple positions. This allows for the systematic exploration of chemical space and the generation of structure-activity relationships (SAR). For instance, libraries of 1,4-benzodiazepine (B1214927) derivatives, a class of compounds with significant pharmacological importance, have been constructed using 2-aminobenzophenones as a key building block. researchgate.net In this approach, the 2-aminobenzophenone unit is coupled with various amino acids and alkylating agents to create a large number of structurally distinct molecules. researchgate.net

The development of such combinatorial libraries enables the rapid synthesis and evaluation of numerous compounds for their biological activity. researchgate.net For example, a library of 192 different 1,4-benzodiazepine derivatives was synthesized and screened for binding to the cholecystokinin (B1591339) A receptor, a target for various therapeutic areas. researchgate.net This highlights the efficiency of using scaffolds like 2-aminobenzophenone to accelerate the discovery of new biologically active agents.

Furthermore, the 2-aminobenzophenone scaffold is a precursor for a variety of heterocyclic compounds, including quinazolines, acridones, and quinolines, which are all important pharmacophores. nih.gov The ability to readily synthesize these diverse heterocyclic systems from a common starting material makes 2-amino-4-benzoylbenzonitrile and its derivatives highly valuable in the construction of diverse chemical libraries for biological screening.

Material Science Applications

The unique chemical structure of 2-amino-4-benzoylbenzonitrile and its derivatives lends itself to various applications in material science, from the synthesis of high-performance polymers to the development of advanced functional materials.

While 2-amino-4-benzoylbenzonitrile itself is not directly used, its structural relative, benzoguanamine (B160333), is a key component in the production of specialty amino resins. atamanchemicals.comwikipedia.org Benzoguanamine is synthesized through the condensation of benzonitrile with dicyandiamide. wikipedia.org These benzoguanamine-formaldehyde resins are a type of thermosetting polymer known for their excellent performance characteristics.

The incorporation of benzoguanamine into melamine-formaldehyde resins enhances properties such as flexibility, toughness, and resistance to alkali and laundry detergents. atamanchemicals.com These resins find use in a variety of applications, including surface coatings for cans and decorative laminates, where improved stain resistance is crucial. sojitz-solvadis.comgoogle.com The phenyl group from the benzoguanamine structure imparts increased gloss and elasticity to the final resin product.

The general process for creating these resins involves reacting benzoguanamine with formaldehyde (B43269) to form methylol derivatives. chemicalbook.com These can be further reacted with alcohols to create crosslinking agents for coatings.

Table 1: Properties Enhanced by Benzoguanamine in Resins

| Property | Enhancement | Application |

| Flexibility | Improved | Coatings, Laminates |

| Toughness | Increased | Coatings |

| Alkali Resistance | Enhanced | Surface Coatings |

| Stain Resistance | Superior | Decorative Laminates |

| Gloss | Increased | Coatings |

Derivatives of 2-aminobenzophenone are being explored for their fluorescent properties and potential use in the development of sensors for detecting metal ions. nih.govrsc.org The fundamental principle behind these sensors involves a metal-chelating unit combined with a fluorophore. nih.gov When a target metal ion binds to the chelating part of the molecule, it induces a change in the electronic environment of the fluorophore, leading to a detectable change in its fluorescence, such as an enhancement, quenching, or a shift in the emission wavelength. nih.govrsc.org

For example, fluorescent probes based on benzoyl hydrazone derivatives have been synthesized and shown to selectively detect metal ions like Al³⁺, Cu²⁺, and Zn²⁺ in aqueous solutions. rsc.org The design of these molecules allows for a specific interaction with the target ion, which in turn modulates the fluorescence output.

Recent advancements have also focused on creating ratiometric fluorescent sensors, which offer more reliable and quantitative measurements by comparing fluorescence intensities at two different wavelengths. nih.gov While specific research on 2-amino-4-benzoylbenzonitrile for this purpose is emerging, the broader class of aminobenzophenones and related structures shows significant promise in this area. acs.org The development of such sensors is crucial for various applications, including environmental monitoring and biological imaging. nih.govmdpi.comfrontiersin.org

The molecular framework of 2-aminobenzophenone can be modified to create chiral ligands for use in asymmetric catalysis. google.comnih.gov Asymmetric catalysis is a powerful tool in modern organic synthesis for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry.

Chiral ligands coordinate with a transition metal center to form a catalyst that can selectively produce one enantiomer of a product over the other. While direct applications of 2-amino-4-benzoylbenzonitrile as a chiral ligand are not extensively documented, the synthesis of chiral enaminones and β-amino alcohols from related structures highlights the potential of this chemical class. google.comnih.gov For instance, chiral β-amino alcohol ligands have been effectively used in copper-catalyzed asymmetric reactions. nih.gov

The development of new chiral ligands is an active area of research, and the structural features of aminobenzophenones provide a versatile platform for designing ligands with specific steric and electronic properties to control the stereochemical outcome of catalytic reactions. researchgate.netnih.gov

As discussed in the context of polymeric materials, benzoguanamine, derived from the related benzonitrile, is a crucial precursor for high-performance coatings and molding resins. atamanchemicals.comhsppharma.com Benzoguanamine-formaldehyde resins, often used in conjunction with alkyd or acrylic resins, are employed in baking enamels and other protective coatings due to the excellent chemical resistance and durability they impart. chemicalbook.comecem.com

These resins provide coatings with enhanced properties such as superior adhesion, hardness, and resistance to weathering and chemicals. The use of butylated or methylated benzoguanamine resins allows for the formulation of coatings with tailored properties for specific applications. ecem.com

In molding applications, the incorporation of benzoguanamine into melamine-formaldehyde molding compositions results in articles with significantly improved stain resistance compared to those made from standard melamine (B1676169) resins alone. google.com This makes them highly suitable for manufacturing items like dinnerware and other products where aesthetic and functional durability are important. hsppharma.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.